AMG 517 is classified as a small organic molecule and belongs to the category of TRPV1 antagonists. It was developed by Amgen Inc. as part of their research into pain management therapies. The compound has been extensively studied for its pharmacological effects on pain pathways, particularly in inflammatory conditions .
The synthesis of AMG 517 involves a multi-step chemical process that includes the formation of specific functional groups necessary for its activity as a TRPV1 antagonist. The initial synthetic route has been characterized by the presence of unexpected impurities, which were identified through high-performance liquid chromatography and mass spectrometry techniques during scale-up production. Two significant impurities were characterized as dimeric structures, one of which exhibited an unusual carbon-sulfur-carbon linkage .
Technical Details:
The molecular structure of AMG 517 can be described through its distinct functional groups that contribute to its biological activity. The compound features a complex arrangement that includes aromatic rings and heterocyclic components.
Data:
AMG 517 undergoes various chemical reactions during its synthesis and in biological systems. Key reactions include:
Technical Details:
AMG 517 functions primarily by blocking the TRPV1 receptor, which is activated by various noxious stimuli including heat and acidic conditions. By inhibiting this receptor, AMG 517 effectively reduces the perception of pain.
Process:
AMG 517 exhibits several notable physical and chemical properties that influence its pharmacokinetics and therapeutic efficacy:
AMG 517 has significant potential in scientific research and clinical applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3